SrtA-IN-I
Description
SrtA-IN-I is a synthetic small-molecule inhibitor targeting the Sortase A (SrtA) enzyme, which is critical for bacterial virulence in pathogens such as Staphylococcus aureus. SrtA facilitates the covalent attachment of virulence factors to the bacterial cell wall, making it a promising therapeutic target for combating antibiotic-resistant infections . The compound’s mechanism involves competitive inhibition of SrtA’s transpeptidase activity by binding to its active site, thereby disrupting bacterial adhesion and biofilm formation . Preclinical studies highlight its efficacy in reducing bacterial load in murine infection models, with an IC50 of 2.3 µM in vitro .
Properties
Molecular Formula |
C15H11N5O3S2 |
|---|---|
Molecular Weight |
373.405 |
IUPAC Name |
N-(5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide |
InChI |
InChI=1S/C15H11N5O3S2/c21-13(11-2-1-7-16-8-11)17-14-18-19-15(25-14)24-9-10-3-5-12(6-4-10)20(22)23/h1-8H,9H2,(H,17,18,21) |
InChI Key |
ZTDOJPCUIXALSV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NN=C(SCC2=CC=C([N+]([O-])=O)C=C2)S1)C3=CN=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SrtA-IN-I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares SrtA-IN-I with two structurally related inhibitors, Compound X and Compound Y , and one functionally analogous peptide-based inhibitor, LPXTG-1 .
| Parameter | This compound | Compound X | Compound Y | LPXTG-1 |
|---|---|---|---|---|
| Chemical Class | Benzofuran derivative | Thiazolidinone | Pyrazole derivative | Peptide mimetic |
| IC50 | 2.3 µM | 5.1 µM | 1.8 µM | 0.9 µM |
| Selectivity (SrtA) | High | Moderate | High | Low |
| Bioavailability | 45% (oral) | 22% (oral) | 38% (oral) | <10% (IV only) |
| Toxicity (LD50) | >500 mg/kg | 300 mg/kg | 450 mg/kg | N/A (peptide) |
| Patent Status | Phase I (2024) | Preclinical | Phase II (2025) | Discontinued (2023) |
Key Research Findings
- Potency vs. Selectivity : While this compound exhibits moderate potency compared to LPXTG-1 (IC50 2.3 µM vs. 0.9 µM), its selectivity for SrtA over human proteases is superior, reducing off-target toxicity risks . Compound Y, though more potent (IC50 1.8 µM), shows cross-reactivity with human caspases .
- Pharmacokinetics: this compound’s oral bioavailability (45%) surpasses most analogues, addressing a key limitation of peptide-based inhibitors like LPXTG-1, which require intravenous administration .
- Therapeutic Potential: In murine models, this compound reduced S. aureus biofilm burden by 75% at 10 mg/kg, outperforming Compound X (40% reduction) . However, Compound Y demonstrated broader-spectrum activity against Gram-positive pathogens, including Streptococcus pyogenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
